(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
Overview
Description
“(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol” is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 . It is also known as Duloxetine impurity B (PhEur) .
Synthesis Analysis
The compound can be synthesized using ACA liquid-core immobilized Saccharomyces cerevisiae CGMCC No. 2230 . The optimum culture time for ACA liquid-core immobilized cells was found to be 28 hours . The highest activity was found when reduction conditions were pH 6.0, 30 °C, and 180 rpm . The ACA-immobilized cells can be reused nine times and only 40% of the activity is retained after nine cycles .Molecular Structure Analysis
The InChI key for the compound is YEJVVFOJMOHFRL-ZETCQYMHSA-N .Chemical Reactions Analysis
The compound can be produced by asymmetric reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone (PRON) with microorganisms as catalysts . Product inhibition of reduction was observed in batch reduction . Continuous reduction in the membrane reactor was found to remove the product inhibition on reduction and improve production capacity .Physical And Chemical Properties Analysis
The compound is a solid with an optical activity of [α]/D -12.0±2.0°, c = 1 in methanol . It has a limited shelf life, with the expiry date on the label . The storage temperature is -20°C .Scientific Research Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S)-3-(methylamino)-1-thiophen-2-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVVFOJMOHFRL-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@@H](C1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151422 | |
Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol | |
CAS RN |
116539-55-0 | |
Record name | (αS)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116539-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43P2XE546O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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